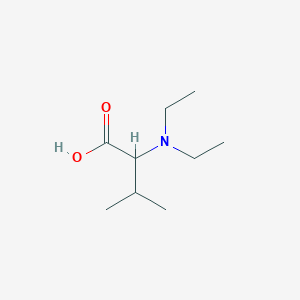

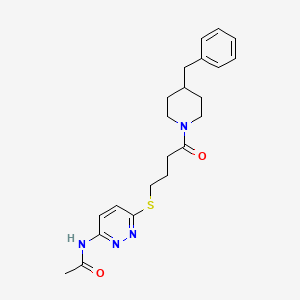

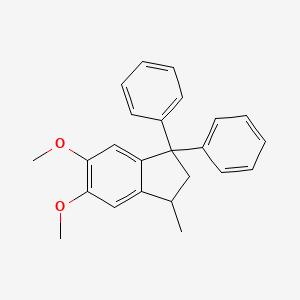

![molecular formula C20H29N5O3 B2867303 Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate CAS No. 2097899-92-6](/img/structure/B2867303.png)

Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine derivatives, such as the one you mentioned, are often used in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . They have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed by various methods such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures can also be further confirmed by single crystal X-ray diffraction analysis .Aplicaciones Científicas De Investigación

Anti-Tubercular Agent

The compound has been investigated for its potential as an anti-tubercular agent . A series of derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant activity with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular drugs .

Molecular Docking Studies

In the realm of computational chemistry, molecular docking studies have been conducted to understand the interactions of this compound’s derivatives with biological targets. These studies help in predicting the affinity and activity of the compounds, thus aiding in the design of more potent molecules for therapeutic applications .

Cytotoxicity Evaluation

The cytotoxic effects of the compound’s derivatives on human cells have been assessed. Specifically, their impact on HEK-293 (human embryonic kidney) cells was evaluated to ensure that the compounds are non-toxic to human cells, which is crucial for any potential therapeutic use .

Chemical Synthesis

The compound serves as a key intermediate in the synthesis of various chemical entities. Its structure allows for further functionalization, making it a valuable building block in organic synthesis .

Drug Development

As a part of drug development, the compound’s derivatives are being explored for their pharmacological properties. This includes studying their pharmacokinetics, metabolism, and potential as lead compounds in the creation of new medications .

Research Tool

In scientific research, the compound can be used as a tool to study enzyme-substrate interactions, receptor-ligand binding, and other biochemical pathways. It can help in elucidating the mechanisms of action of new drugs .

Structural Analysis

The compound’s derivatives have been crystallized, allowing for X-ray crystallography studies. This provides insights into their three-dimensional structure, which is essential for understanding their function and designing analogs .

Biochemical Assays

The compound and its derivatives can be utilized in biochemical assays to screen for biological activity. This includes testing against various pathogens, enzymes, or cellular targets to identify potential therapeutic effects .

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3/c1-2-28-20(27)25-13-11-24(12-14-25)19(26)16-7-9-23(10-8-16)18-6-5-17(21-22-18)15-3-4-15/h5-6,15-16H,2-4,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFHNKPJLHUQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

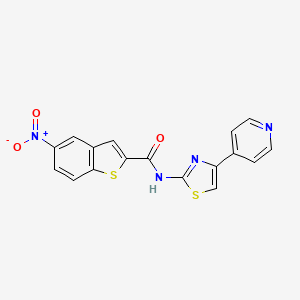

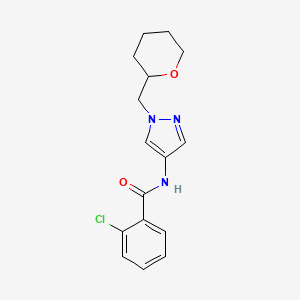

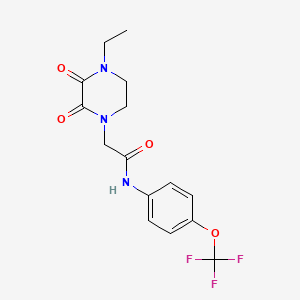

![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)

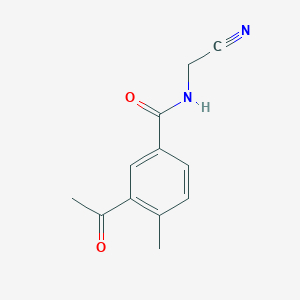

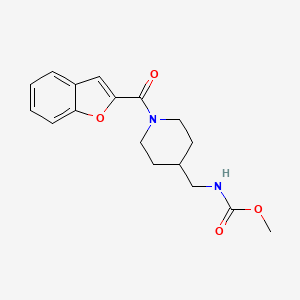

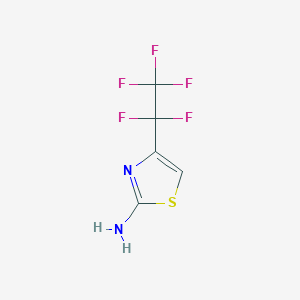

![1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B2867236.png)

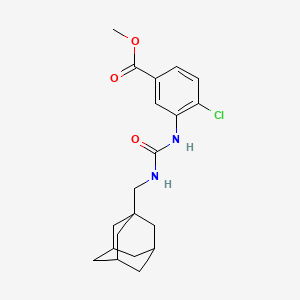

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine](/img/structure/B2867242.png)